molecular formula C15H23NO B5014078 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine

1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine

Cat. No. B5014078
M. Wt: 233.35 g/mol
InChI Key: MKJXJNCXFZHYPV-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine, also known as PMDP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to interact with various receptors, including the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. This compound has also been found to modulate the activity of various enzymes and ion channels, which are involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine involves the reaction of 4-methoxy-3-methylbenzylamine with 2-methylpiperidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method of this compound has been optimized over the years, and various modifications have been made to improve the efficiency of the process.

Scientific Research Applications

1-(4-methoxy-3-methylbenzyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-14(7-8-15(12)17-3)11-16-9-5-4-6-13(16)2/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXJNCXFZHYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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